3-Chloro-3-(2-chlorohexyl)pentane-2,4-dione
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Overview
Description
3-Chloro-3-(2-chlorohexyl)pentane-2,4-dione is an organic compound that belongs to the class of chlorinated ketones. This compound is characterized by the presence of two chlorine atoms and a ketone functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(2-chlorohexyl)pentane-2,4-dione typically involves the chlorination of hexyl-substituted pentane-2,4-dione. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions. Common reagents used in this synthesis include chlorine gas or other chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-(2-chlorohexyl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Scientific Research Applications
3-Chloro-3-(2-chlorohexyl)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-3-(2-chlorohexyl)pentane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,4-pentanedione: A structurally similar compound with one chlorine atom and a ketone group.
3-Chloropentane-2,4-dione: Another related compound with a similar backbone but different substitution pattern.
Uniqueness
3-Chloro-3-(2-chlorohexyl)pentane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
84388-80-7 |
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Molecular Formula |
C11H18Cl2O2 |
Molecular Weight |
253.16 g/mol |
IUPAC Name |
3-chloro-3-(2-chlorohexyl)pentane-2,4-dione |
InChI |
InChI=1S/C11H18Cl2O2/c1-4-5-6-10(12)7-11(13,8(2)14)9(3)15/h10H,4-7H2,1-3H3 |
InChI Key |
AMRITJSEWGXUHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(C(=O)C)(C(=O)C)Cl)Cl |
Origin of Product |
United States |
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